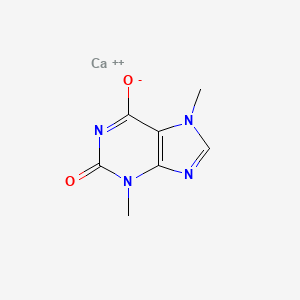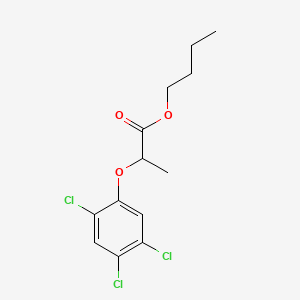
calcium;3,7-dimethyl-2-oxopurin-6-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;3,7-dimethyl-2-oxopurin-6-olate is a chemical compound with the molecular formula C7H7CaN4O2+. It is a calcium salt of a purine derivative, which is known for its various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3,7-dimethyl-2-oxopurin-6-olate typically involves the reaction of 3,7-dimethyl-2-oxopurine with a calcium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The process involves the use of high-purity reagents and controlled temperature and pH conditions to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;3,7-dimethyl-2-oxopurin-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states .
Applications De Recherche Scientifique
Calcium;3,7-dimethyl-2-oxopurin-6-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in calcium metabolism and related disorders.
Industry: It is used in the production of various calcium-based products and materials.
Mécanisme D'action
The mechanism of action of calcium;3,7-dimethyl-2-oxopurin-6-olate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and modulate calcium signaling pathways, which play a crucial role in various physiological processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium carbonate (CaCO3): A common calcium compound used in various applications, including as a dietary supplement and in construction materials.
Calcium gluconate (C12H22CaO14): Used as a calcium supplement and in medical treatments for calcium deficiencies.
Calcium phosphate (Ca3(PO4)2): Widely used in the production of fertilizers and as a food additive
Uniqueness
Calcium;3,7-dimethyl-2-oxopurin-6-olate is unique due to its specific structure and the presence of the purine derivative, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
16484-85-8 |
|---|---|
Formule moléculaire |
C7H7CaN4O2+ |
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
calcium;3,7-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C7H8N4O2.Ca/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+2/p-1 |
Clé InChI |
OXXSBBRVUIKPMA-UHFFFAOYSA-M |
SMILES canonique |
CN1C=NC2=C1C(=NC(=O)N2C)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731054.png)



![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)






